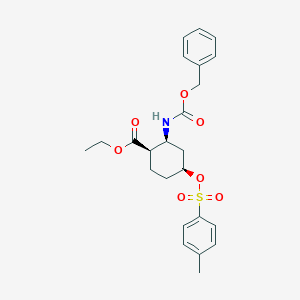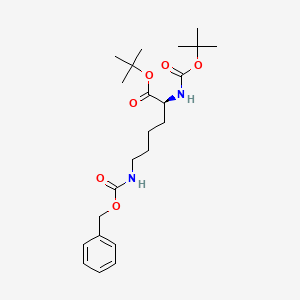
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid is a synthetic amino acid derivative. It is commonly used in peptide synthesis due to its unique structural properties, which include a hydroxyl group and a bulky dimethyl group. These features make it a valuable building block in the synthesis of complex peptides and proteins.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid typically involves several steps. One common method starts with the preparation of FMoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, resulting in the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce a primary amine.
Wissenschaftliche Forschungsanwendungen
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: It is employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of synthetic peptides for various industrial applications.
Wirkmechanismus
The mechanism of action of FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid involves its incorporation into peptides and proteins. The compound’s unique structure allows it to interact with specific molecular targets, such as enzymes and receptors, thereby modulating their activity. The hydroxyl and amino groups play crucial roles in these interactions, facilitating hydrogen bonding and other non-covalent interactions.
Vergleich Mit ähnlichen Verbindungen
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid can be compared to other similar compounds, such as:
(2S,3R)-3-methylglutamate: Another amino acid derivative used in peptide synthesis.
MeBmt: A key structural feature of cyclosporin A, an important immunosuppressant and antiviral agent.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which provide distinct reactivity and selectivity in chemical reactions and biological interactions.
Eigenschaften
CAS-Nummer |
1292765-13-9 |
|---|---|
Molekularformel |
C22H25NO5 |
Molekulargewicht |
383.4376 |
Synonyme |
FMoc-(2S,3R)-2-aMino-3-hydroxy-4,4-diMethylpentanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


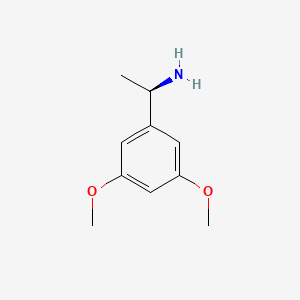
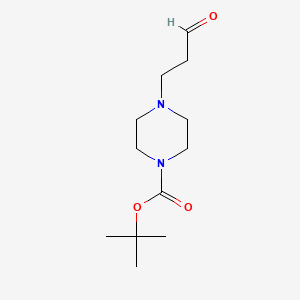
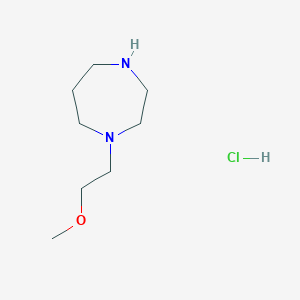
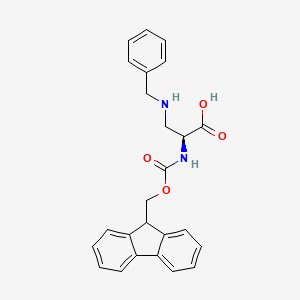
![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1142801.png)
